![molecular formula C19H18FN5O3S B301286 propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate, also known as PFTBA, is a chemical compound that has been widely used in scientific research due to its unique properties. PFTBA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which has been implicated in various physiological processes. In
作用機序
Propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate inhibits DPP-4 by binding to the catalytic site of the enzyme. This prevents the enzyme from cleaving incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which in turn stimulates insulin secretion and improves glucose tolerance.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on DPP-4, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound has also been shown to reduce the production of extracellular matrix proteins, such as collagen, which could be beneficial in the treatment of fibrotic diseases.
実験室実験の利点と制限
One of the main advantages of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is its potent inhibitory effect on DPP-4. This makes it a valuable tool for studying the role of DPP-4 in various physiological processes. However, this compound is a relatively new compound, and its long-term effects on health and disease are not yet fully understood. In addition, this compound is a highly potent compound, and caution should be exercised when handling and using it in lab experiments.
将来の方向性
There are several potential future directions for research on propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate. One area of interest is the development of this compound-based therapies for the treatment of diabetes and other metabolic disorders. Another potential area of research is the use of this compound as a tool for studying the role of DPP-4 in cancer and other diseases. Finally, further research is needed to fully understand the long-term effects of this compound on health and disease.
合成法
The synthesis of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a complex process that involves several steps. The first step is the preparation of 2-fluorobenzonitrile, which is then reacted with sodium azide to form 2-fluorophenyl azide. The resulting compound is then reacted with thioacetic acid to form 2-fluorophenylthioacetic acid. This compound is then reacted with 1H-tetrazole-5-thiol to form the intermediate compound, which is then reacted with propan-2-yl 4-aminobenzoate to form this compound.
科学的研究の応用
Propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has been widely used in scientific research due to its potent inhibitory effect on DPP-4. DPP-4 is an enzyme that is involved in the regulation of glucose metabolism and insulin secretion. Inhibition of DPP-4 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to have anti-inflammatory and anti-fibrotic effects, which could be beneficial in the treatment of various diseases.
特性
分子式 |
C19H18FN5O3S |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
propan-2-yl 4-[[2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C19H18FN5O3S/c1-12(2)28-18(27)13-7-9-14(10-8-13)21-17(26)11-29-19-22-23-24-25(19)16-6-4-3-5-15(16)20/h3-10,12H,11H2,1-2H3,(H,21,26) |
InChIキー |
SBDFROSWUVRSCK-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
正規SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)
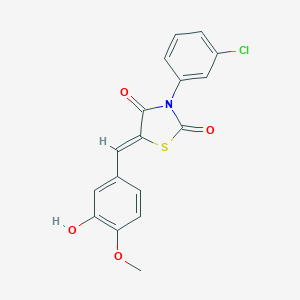
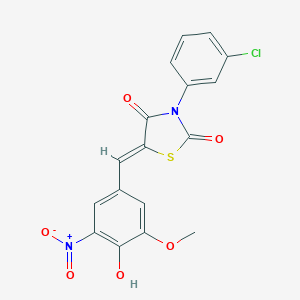
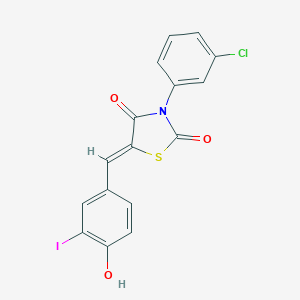
![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)
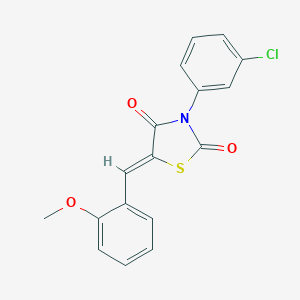
![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)
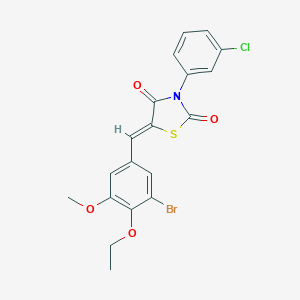
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301224.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)